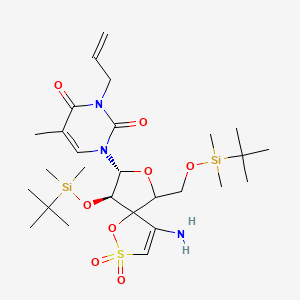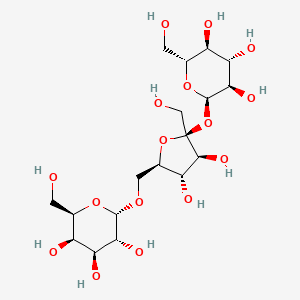
Planteose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Planteose is a trisaccharide composed of galactose, fructose, and glucose. It is a storage carbohydrate found in various plants, including seeds of the Orobanchaceae family. This compound plays a crucial role in the early stages of seed germination, particularly in parasitic plants like Orobanche minor .
准备方法
Synthetic Routes and Reaction Conditions
Planteose can be synthesized through enzymatic reactions involving sucrose and galactose. The reaction typically involves the enzyme α-galactosidase, which facilitates the transfer of a galactose moiety to sucrose, forming this compound .
Industrial Production Methods
化学反应分析
Types of Reactions
Planteose primarily undergoes hydrolysis reactions. The enzyme α-galactosidase hydrolyzes this compound into its constituent sugars: galactose, fructose, and glucose .
Common Reagents and Conditions
Enzymatic Hydrolysis: α-galactosidase in a buffered solution (pH 5.0-7.5) is commonly used for hydrolysis.
Chemical Hydrolysis: Acidic conditions can also hydrolyze this compound, although this method is less specific and can lead to side reactions.
Major Products
The primary products of this compound hydrolysis are galactose, fructose, and glucose .
科学研究应用
Planteose has several applications in scientific research:
Agriculture: this compound metabolism is a target for controlling parasitic weeds like Orobanche and Striga. .
Biochemistry: Studying this compound metabolism helps understand carbohydrate storage and utilization in plants.
Pharmacology: Potential development of herbicides targeting this compound metabolism.
作用机制
Planteose acts as a storage carbohydrate in seeds. During germination, it is hydrolyzed by α-galactosidase, releasing essential sugars that provide energy for the growing seedling. The perception of plant hormones like strigolactones activates this compound metabolism, leading to its hydrolysis and subsequent utilization .
相似化合物的比较
Similar Compounds
Raffinose: Like planteose, raffinose is a trisaccharide composed of galactose, glucose, and fructose.
Stachyose: Another related oligosaccharide, stachyose, contains an additional galactose unit compared to raffinose.
Uniqueness of this compound
This compound is unique due to its specific role in the germination of parasitic plants. Its metabolism is closely linked to the perception of strigolactones, making it a valuable target for controlling parasitic weeds .
属性
CAS 编号 |
470-57-5 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-10(24)15(29)18(4-21,33-7)34-17-14(28)12(26)9(23)6(2-20)32-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1 |
InChI 键 |
NIBVDXPSJBYJFT-ZQSKZDJDSA-N |
手性 SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


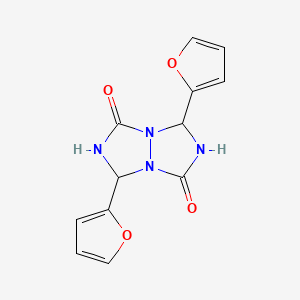
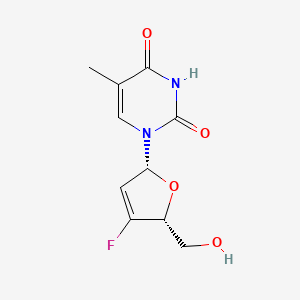
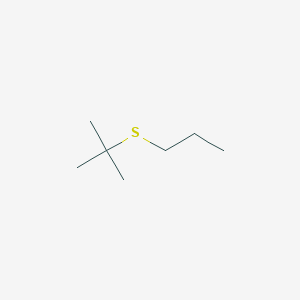
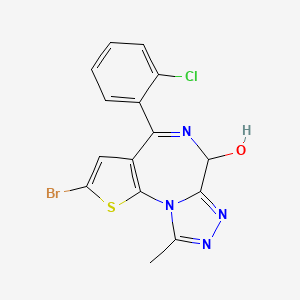
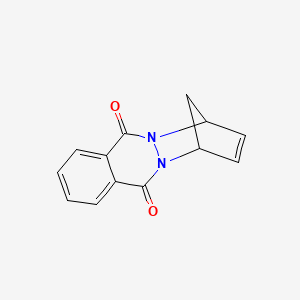
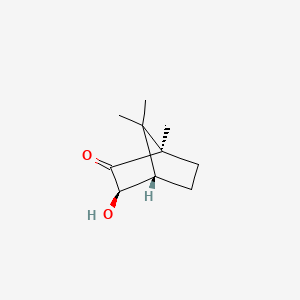
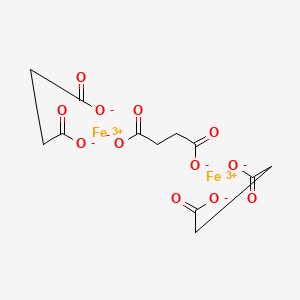
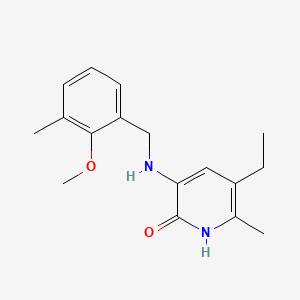
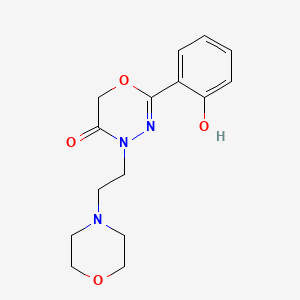
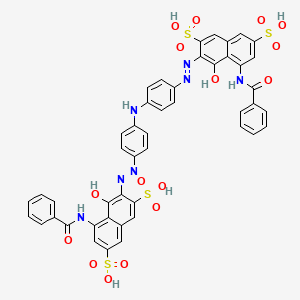
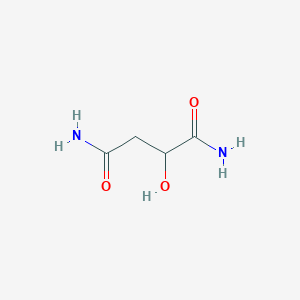
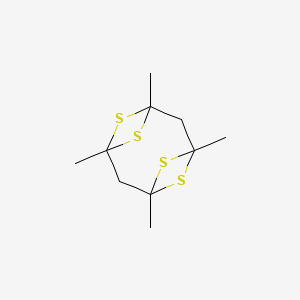
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
